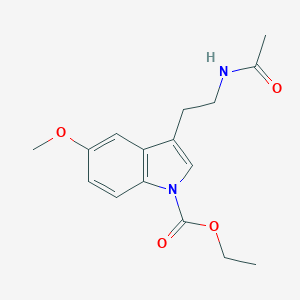

N-Carboxylate Melatonin Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.Scientific Research Applications

Melatonin's Role in Cancer

Melatonin, from which N-Carboxylate Melatonin Ethyl Ester is derived, has been studied extensively for its anti-cancer properties. In colon cancer, melatonin reduces the expression and secretion of endothelin-1, a peptide that promotes tumor growth, by inactivating transcription factors FoxO1 and NF-κβ (León et al., 2014). Additionally, melatonin shows potential as an antitumor agent against liver cancer, affecting processes like oxidative stress, angiogenesis, and immune system response (Fernández-Palanca et al., 2021).

Neuroprotective and Antioxidant Effects

Melatonin's role as an antioxidant is particularly significant in the context of stroke neuroprotection. It scavenges free radicals and acts as an antioxidant, showing promise in therapies for central nervous system disorders, including stroke (Watson et al., 2016).

Mitochondrial Function

Melatonin is also involved in improving mitochondrial function. It scavenges oxygen and nitrogen-based reactants generated in mitochondria, thereby reducing mitochondrial protein damage and improving electron transport chain activity (León et al., 2005).

Plant Physiology

Interestingly, melatonin is not limited to animal physiology. It plays a physiological role in plant tissues, promoting vegetative growth and influencing processes like flowering in plants (Hernández-Ruiz et al., 2004).

Melatonin in Microalgae

In the context of microalgae, melatonin enhances astaxanthin accumulation in Haematococcus pluvialis, which is linked to abiotic stress tolerance (Ding et al., 2018).

Infection and Immune Response

Melatonin shows potential in combatting bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions (Hu et al., 2017).

Mechanism of Action

Target of Action

N-Carboxylate Melatonin Ethyl Ester is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Melatonin is known to interact with melatonin receptors, which are involved in the regulation of circadian rhythms and immune activities

Biochemical Pathways

It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . Melatonin is involved in many physiological processes, including the regulation of circadian rhythms and immune activities . It is synthesized mainly from the metabolism of tryptophan via serotonin .

Result of Action

Given its use in the preparation of 6-hydroxymelatonin , it may share some of the effects of melatonin, which include the regulation of circadian rhythms and immune activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Carboxylate Melatonin Ethyl Ester are not well-studied. It is known that melatonin, a related compound, interacts with various enzymes, proteins, and other biomolecules. For instance, in mulberry leaves, two proteins, MaASMT4 and MaASMT20, were found to catalyze the conversion of N-acetylserotonin to melatonin

Cellular Effects

Melatonin, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It is possible that this compound may have similar effects, but this has not been confirmed.

Molecular Mechanism

It is known that melatonin, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that melatonin, a related compound, has been studied in animal models, and its effects vary with different dosages

Metabolic Pathways

It is known that melatonin, a related compound, is involved in various metabolic pathways

Properties

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.